Product packaging for 2-(Phenylsulfanyl)oct-1-EN-3-OL(Cat. No.:CAS No. 62873-25-0)

2-(Phenylsulfanyl)oct-1-EN-3-OL

Cat. No.: B14497448
CAS No.: 62873-25-0
M. Wt: 236.37 g/mol
InChI Key: DJCVGAKJYTXWDE-UHFFFAOYSA-N
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Description

2-(Phenylsulfanyl)oct-1-en-3-ol is a chiral organic compound of interest in synthetic organic chemistry and chemical biology research. It belongs to a class of octenyl sulfides that can be prepared from precursors like oct-1-en-3-ol via nucleophilic substitution reactions and sigmatropic rearrangements, as documented in synthetic methodology studies . This structural motif is valuable for investigating reaction mechanisms involving [1,3]- and [3,3]-sigmatropic shifts . Researchers utilize this and related compounds as synthetic intermediates for constructing more complex molecular architectures. The compound features both a sulfur-containing phenylsulfanyl group and an alcohol functional group, making it a potential substrate for studying chemoselective transformations. The structural features of this molecule suggest potential for application in the synthesis of flavor and fragrance agents, given that compounds like 1-octen-3-ol (mushroom alcohol) are well-known contributors to mushroom aromas . Furthermore, related alcohols such as 1-octen-3-ol have demonstrated antimicrobial properties in scientific studies, indicating a possible area of investigation for derivative compounds . This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20OS B14497448 2-(Phenylsulfanyl)oct-1-EN-3-OL CAS No. 62873-25-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62873-25-0

Molecular Formula

C14H20OS

Molecular Weight

236.37 g/mol

IUPAC Name

2-phenylsulfanyloct-1-en-3-ol

InChI

InChI=1S/C14H20OS/c1-3-4-6-11-14(15)12(2)16-13-9-7-5-8-10-13/h5,7-10,14-15H,2-4,6,11H2,1H3

InChI Key

DJCVGAKJYTXWDE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(=C)SC1=CC=CC=C1)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Phenylsulfanyl Oct 1 En 3 Ol

Development and Optimization of Synthetic Routes

Introduction of the Phenylsulfanyl Group

Thiol Addition Reactions (e.g., Michael Addition of Thiols)

The addition of thiols to alkynes, known as a thiol-yne reaction or alkyne hydrothiolation, presents a direct and atom-economical route to vinyl sulfides. wikipedia.org For the synthesis of 2-(phenylsulfanyl)oct-1-en-3-ol, this involves the addition of thiophenol across the triple bond of a suitable precursor like oct-1-yn-3-ol. This reaction can be promoted through either radical or nucleophilic pathways.

The radical-mediated addition is typically initiated by UV irradiation or a radical initiator (e.g., AIBN) and generally proceeds with anti-Markovnikov selectivity, yielding the desired 2-substituted product. wikipedia.org This pathway often results in a mixture of E and Z isomers. wikipedia.org

Alternatively, the nucleophilic conjugate addition (Michael addition) of a thiolate to an activated alkyne offers another powerful approach. acs.orgnih.gov This reaction is often catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. nih.gov The choice of solvent and catalyst can influence the reaction rate and the stereochemical outcome (E/Z ratio) of the resulting vinyl sulfide (B99878). acs.orgbham.ac.uk For instance, using a non-polar solvent with a tertiary amine catalyst might favor one isomer over the other. bham.ac.uk While highly efficient for alkynes activated by electron-withdrawing groups, its application to less activated systems like propargylic alcohols may require careful optimization of reaction conditions. nih.gov

Table 1: Conditions for Thiol-yne Addition to Alkynes
Catalyst/InitiatorReaction TypeKey CharacteristicsPotential Outcome for this compound Synthesis
AIBN or UV lightRadical AdditionAnti-Markovnikov selectivity. Often yields E/Z mixtures. wikipedia.orgDirect formation from oct-1-yn-3-ol and thiophenol.
Base (e.g., NEt3, DBU)Nucleophilic AdditionHighly efficient, especially with activated alkynes. Stereoselectivity is tunable by solvent and base. acs.orgbham.ac.ukRequires activation of the alkyne or carefully optimized conditions.
Gold or Rhodium ComplexesTransition-Metal CatalysisCan offer high regio- and stereoselectivity under mild conditions. wikipedia.orgAdvanced option for controlled addition.
Palladium-Catalyzed Carbon-Sulfur Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-heteroatom bonds. The synthesis of vinyl sulfides, including the title compound, can be achieved by coupling an appropriate vinyl electrophile with a sulfur nucleophile. nih.gov

Nucleophilic Substitution with Thiolate Reagents

Nucleophilic substitution reactions provide a classic and reliable method for introducing the phenylsulfanyl group. This strategy can be applied to precursors derived from oct-1-en-3-ol. csu.edu.au One approach involves activating the hydroxyl group of oct-1-en-3-ol by converting it into a good leaving group, such as a tosylate or a halide. Subsequent reaction with a nucleophile like sodium thiophenolate would proceed via an SN2 or SN2' mechanism to install the sulfide. The regioselectivity of this reaction (attack at C1 vs. C3) is a critical consideration.

A well-established alternative is the Mitsunobu reaction, which allows for the direct conversion of a primary or secondary alcohol to a thiol ester or thioether with inversion of stereochemistry. Treating oct-1-en-3-ol with thiophenol in the presence of triphenylphosphine (B44618) and a dialkyl azodicarboxylate would furnish the desired product. This method is known for its mild conditions and applicability to sensitive molecules.

Stereoselective and Enantioselective Synthesis

Creating the chiral center at the C3 position of this compound with high stereocontrol is a significant synthetic challenge. Advanced methods in asymmetric synthesis offer powerful solutions to obtain enantiomerically enriched or pure forms of the target molecule.

Asymmetric Catalysis for Chiral Alcohol Formation

Asymmetric catalysis is a highly efficient approach for generating chiral molecules. For the synthesis of enantiomerically enriched this compound, two primary catalytic strategies are particularly relevant: the asymmetric reduction of a prochiral ketone and the asymmetric allylation of an aldehyde.

The most direct route involves the asymmetric reduction of the corresponding prochiral ketone, 2-(phenylsulfanyl)oct-1-en-3-one. This transformation can be achieved with high enantioselectivity using well-established catalytic systems.

Corey-Bakshi-Shibata (CBS) Reduction : This method uses a chiral oxazaborolidine catalyst with a borane (B79455) source to reduce ketones with high enantioselectivity and predictable stereochemical outcomes. mdpi.comwikipedia.org

Asymmetric Transfer Hydrogenation (ATH) : Catalysts such as Noyori's ruthenium-TsDPEN complexes are highly effective for the reduction of ketones, including α,β-unsaturated ketones. wikipedia.orgresearchgate.net The sulfone group, and by extension the sulfide group, can act as a directing group to enhance stereocontrol. researchgate.net

Another powerful strategy is the iridium-catalyzed asymmetric allylation. Recent advancements have shown that iridium complexes can catalyze the reaction between thioesters and vinyl ethylene (B1197577) carbonate in a cascade process to generate chiral β-hydroxy allylic sulfides with excellent enantioselectivity. rsc.org This method avoids the direct use of thiol nucleophiles, which can sometimes poison transition metal catalysts. rsc.org

Table 2: Catalysts for Asymmetric Synthesis of the C3-Alcohol
Catalyst SystemPrecursorTransformationTypical Enantioselectivity (ee)
Chiral Oxazaborolidine / BH32-(Phenylsulfanyl)oct-1-en-3-oneAsymmetric ReductionOften >90% ee mdpi.com
[RuCl(p-cymene)((S,S)-TsDPEN)]2-(Phenylsulfanyl)oct-1-en-3-oneAsymmetric Transfer HydrogenationCan reach >95% ee researchgate.net
Iridium / Chiral Phosphoramidite LigandThioester + Vinyl Ethylene CarbonateAsymmetric Allylation/RearrangementOften >90% ee rsc.org
Chiral Auxiliary-Mediated Approaches to Stereocontrol

The use of a chiral auxiliary is a robust and reliable strategy to control stereochemistry during synthesis. wikipedia.org An auxiliary is a chiral molecule temporarily incorporated into the substrate to direct a subsequent stereoselective reaction, after which it is removed. wikipedia.org

For the synthesis of this compound, an asymmetric aldol (B89426) reaction represents a potent application of this strategy. For example, a chiral boron enolate, derived from an N-acyl oxazolidinone (an Evans auxiliary), can react with an achiral aldehyde like 1-(phenylsulfanyl)cycloalkanecarbaldehyde with high diastereocontrol. rsc.org A similar strategy could be envisioned where a chiral enolate bearing the vinyl sulfide moiety reacts with hexanal. The stereochemistry of the reaction is dictated by the steric environment created by the chiral auxiliary, which blocks one face of the enolate from the approaching aldehyde. After the reaction, the auxiliary can be cleaved to reveal the chiral β-hydroxy carbonyl system, which can then be further manipulated to yield the target allylic alcohol.

Another approach involves using a transient chiral auxiliary. This strategy combines elements of catalysis and auxiliary control, where a chiral catalyst reacts with an achiral substrate to form a chiral intermediate in situ, which then directs the stereochemical outcome of the reaction. acs.org

Diastereoselective Transformations and Control of Relative Stereochemistry

When a substrate already contains a stereocenter, the formation of a new one can be influenced by the existing chirality. This substrate-controlled diastereoselectivity is a powerful tool in organic synthesis. diva-portal.org The stereochemical outcome of such reactions is often predictable using established stereochemical models like the Felkin-Ahn or Cram chelation models. bham.ac.uk

In the context of synthesizing this compound, one could start with a chiral α-substituted aldehyde, for example, where a chiral center exists in the alkyl chain. The addition of an achiral vinyl(phenylsulfanyl) nucleophile would then proceed diastereoselectively. According to the Felkin-Ahn model, the incoming nucleophile will preferentially attack the face of the carbonyl opposite the largest substituent at the α-position to minimize steric hindrance, leading to a predictable diastereomer as the major product. bham.ac.uk Conversely, if the α-substituent is a chelating group (like an alkoxy group), a Lewis acidic reagent can force a chelation-controlled addition, leading to the opposite diastereomer. bham.ac.ukacs.org This allows for the selective synthesis of either the syn or anti product by careful choice of reagents and protecting groups.

This level of control is crucial in the synthesis of complex molecules where precise arrangement of multiple stereocenters is required. For instance, palladium-catalyzed diastereoselective allylic C-H amination has been used to access syn-1,2-amino alcohols, demonstrating the power of controlling relative stereochemistry in related systems. nih.gov

Enzymatic or Biocatalytic Synthesis Routes

The presence of a chiral center at the C-3 position of this compound makes enantioselective synthesis a critical consideration for accessing its individual enantiomers. Enzymatic and biocatalytic methods offer a powerful approach for achieving high enantiopurity under mild reaction conditions. Kinetic resolution, particularly through enzyme-catalyzed reactions, is a prominent strategy for resolving racemic mixtures of allylic alcohols.

While specific literature on the enzymatic synthesis of this compound is not extensively documented, the principles of biocatalytic kinetic resolution of analogous allylic alcohols are well-established and can be extrapolated. Lipases are the most commonly employed enzymes for this purpose due to their ability to catalyze the stereoselective acylation or deacylation of alcohols. youtube.com

In a typical kinetic resolution scenario, a racemic mixture of this compound would be subjected to a lipase-catalyzed acylation. The enzyme selectively acylates one enantiomer at a faster rate, leaving the other enantiomer unreacted. For instance, Porcine pancreatic lipase (B570770) (PPL) has been successfully used for the kinetic resolution of other primary allenic alcohols, achieving very high enantioselectivities. nih.gov Similarly, lipases are used to catalyze the esterification of secondary alcohols, where one enantiomer is converted to an ester while the other remains largely as the alcohol. youtube.com This difference in reactivity allows for the separation of the resulting ester from the unreacted alcohol, thereby yielding both enantiomers in enriched forms. wikipedia.org

The reaction is typically carried out using an acyl donor, such as vinyl acetate, in an organic solvent. The lipase, often in an immobilized form for easier recovery and reuse, acts as the chiral catalyst. The efficiency of the resolution is measured by the enantiomeric ratio (E-value), with high E-values indicating excellent selectivity. Dynamic kinetic resolution (DKR) is an advanced variation where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of a single desired enantiomer. wikipedia.org Chemoenzymatic DKR has been successfully applied even to challenging substrates like tertiary alcohols by combining a lipase for resolution with a metal catalyst for racemization. nih.gov

Below is a table outlining potential enzymatic systems applicable for the kinetic resolution of this compound, based on successful resolutions of similar substrates.

Enzyme/BiocatalystReaction TypeAcyl Donor/ReagentPotential Outcome for this compoundReference
Porcine Pancreatic Lipase (PPL)Kinetic Resolution (Acylation)Vinyl AcetateHigh enantioselectivity in resolving the racemic alcohol. nih.gov
Candida antarctica Lipase B (CALB)Kinetic Resolution (Acylation)Isopropenyl AcetateHighly selective acylation of one enantiomer.
Aspergillus niger Lipase (ANL)Kinetic Resolution (Hydrolysis)Corresponding Butyrate EsterEnantioselective hydrolysis to yield one enantiomer of the alcohol. mdpi.com
Ruthenium-based catalyst (for DKR)RacemizationAcetoneIn-situ racemization of the slower-reacting enantiomer. wikipedia.org

Protecting Group Strategies for Alkenyl Alcohols and Phenylsulfides

In a multi-step synthesis involving a molecule with diverse functional groups like this compound, protecting groups are indispensable tools. wikipedia.orgyoutube.com They serve to mask a reactive functional group to prevent it from interfering with reactions occurring at other sites in the molecule. organic-chemistry.org The selection of a protecting group is governed by its ease of installation, stability under various reaction conditions, and ease of selective removal. uchicago.edu

Protecting the Alkenyl Alcohol:

The secondary hydroxyl group in this compound is a primary site of reactivity, being both nucleophilic and acidic. Its protection is often necessary during reactions such as carbanion chemistry or certain oxidation/reduction steps.

Common protecting groups for alcohols include silyl (B83357) ethers, benzyl (B1604629) ethers, and acetals. utsouthwestern.edu

Silyl Ethers (e.g., TBDMS, TIPS): Tert-butyldimethylsilyl (TBDMS) ethers are widely used. They are formed by reacting the alcohol with TBDMS-Cl in the presence of a base like imidazole. They are robust towards many non-acidic reagents but can be readily cleaved using fluoride (B91410) ion sources (e.g., TBAF) or acidic conditions. youtube.com

Benzyl Ethers (Bn): Formed using a strong base like sodium hydride and a benzyl halide, benzyl ethers are stable to both acidic and basic conditions. youtube.com Their removal is typically achieved through hydrogenolysis (H₂, Pd/C), which simultaneously reduces the double bond unless specific conditions are employed.

Tetrahydropyranyl (THP) Ethers: As a type of acetal, THP ethers are stable to bases, organometallics, and nucleophiles but are cleaved under acidic conditions.

Protecting the Phenylsulfide:

The phenylsulfide (thioether) group is generally stable. However, it is susceptible to oxidation by strong oxidizing agents, which would convert it to a sulfoxide (B87167) or a sulfone. If a planned synthetic step requires a strong oxidant that must not react with the sulfide, protection may be necessary.

A common strategy for protecting a thioether is to intentionally oxidize it to a sulfoxide. The sulfoxide group is significantly more polar and less nucleophilic. It is stable to many reaction conditions and can be selectively reduced back to the thioether at a later stage using reagents like phosphorus-based compounds or specific metal hydrides. This oxidation-deprotection sequence effectively serves as a protection strategy. nih.gov

The following table summarizes potential protecting group strategies for the functional groups in this compound.

Functional GroupProtecting GroupAbbreviationProtection ReagentsDeprotection ConditionsStability
Hydroxyl (Alcohol)tert-Butyldimethylsilyl etherTBDMSTBDMS-Cl, ImidazoleTBAF, HF, or mild acidBasic conditions, organometallics
Hydroxyl (Alcohol)Benzyl etherBnNaH, Benzyl bromideH₂, Pd/C (Hydrogenolysis)Acidic and basic conditions
Hydroxyl (Alcohol)Tetrahydropyranyl etherTHPDihydropyran, Acid catalystAqueous acidBasic conditions, nucleophiles
PhenylsulfideSulfoxide-m-CPBA, H₂O₂PCl₃, TiCl₄/NaINon-reducing conditions

The strategic application of these enzymatic methods and protecting group tactics is fundamental to the successful and efficient synthesis of specific enantiomers of this compound, enabling the construction of this complex molecule with high levels of control and purity.

Reactivity Patterns and Mechanistic Elucidation of 2 Phenylsulfanyl Oct 1 En 3 Ol

Reactivity of the Alkene Moiety

The carbon-carbon double bond in 2-(phenylsulfanyl)oct-1-en-3-ol is a site of high electron density, making it susceptible to attack by electrophiles and a suitable partner in cycloaddition and transition metal-catalyzed reactions.

Electrophilic Addition Reactions

Electrophilic addition to the alkene moiety of this compound proceeds via the formation of a carbocation intermediate. The regioselectivity of this addition is governed by Markovnikov's rule, where the electrophile adds to the less substituted carbon (C1), leading to the formation of a more stable carbocation at the more substituted carbon (C2). solubilityofthings.comlibretexts.org The presence of the adjacent hydroxyl and phenylsulfanyl groups can influence the stability of this intermediate and the subsequent reaction pathway.

For instance, in the presence of a halogen (X₂) and water, a halohydrin is formed. The reaction proceeds through a cyclic halonium ion intermediate, which is then opened by the nucleophilic attack of water. fiveable.meyoutube.com This attack occurs at the more substituted carbon, and the resulting addition of the halogen and hydroxyl group is typically anti. youtube.com

Cycloaddition Chemistry

The alkene in this compound can participate in cycloaddition reactions, which are powerful methods for constructing cyclic systems. libretexts.orglibretexts.org In a [4+2] cycloaddition, such as the Diels-Alder reaction, the vinyl sulfide (B99878) can act as the dienophile, reacting with a conjugated diene to form a six-membered ring. libretexts.orgresearchgate.net The stereochemistry of the resulting cycloadduct is controlled by the concerted nature of the reaction. libretexts.org

Furthermore, the double bond can undergo [2+2] cycloadditions, often promoted by photochemistry, to form four-membered rings. libretexts.orglibretexts.org Dipolar cycloadditions are also possible, where a 1,3-dipole reacts with the alkene to generate a five-membered heterocyclic ring. libretexts.org The presence of the sulfur atom can influence the reactivity and regioselectivity of these cycloadditions. acs.org

Transition Metal-Catalyzed Transformations of the Olefin

The olefinic bond is amenable to a variety of transformations catalyzed by transition metals. rsc.orgnih.govacs.org These reactions offer efficient and selective routes to functionalized products.

Table 1: Transition Metal-Catalyzed Reactions of the Alkene Moiety

Reaction TypeCatalystReagentsProduct TypeRef.
HydrogenationPd/C, PtO₂, NiH₂Saturated alcohol youtube.com
HydroformylationRh or Co complexesH₂, COAldehyde
Heck CouplingPd(OAc)₂Aryl halide, baseArylated alkene acs.org
HydrocyanationNi or Pd complexesHCNNitrile researchgate.net

Hydrogenation of the double bond, typically using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), leads to the corresponding saturated alcohol, 2-(phenylsulfanyl)octan-3-ol. youtube.com This reaction proceeds via syn-addition of hydrogen across the double bond. youtube.com

Reactions Involving the Hydroxyl Group

The allylic hydroxyl group is another key reactive site in the molecule, participating in oxidation, reduction, and nucleophilic substitution reactions.

Oxidation and Reduction Pathways

Table 2: Oxidation and Reduction Reactions

Reaction TypeReagentProductRef.
OxidationPCC, PDC, Swern Oxidation2-(Phenylsulfanyl)oct-1-en-3-one organic-chemistry.org
OxidationOppenauer Oxidation (e.g., with furfural)2-(Phenylsulfanyl)oct-1-en-3-one google.com
Reduction of AlkeneNaBH₄/CeCl₃ (Luche reduction)2-(Phenylsulfanyl)octan-3-ol nih.gov
Reduction of AlkeneRaney Ni-Al alloy in aqueous media2-(Phenylsulfanyl)octan-3-ol lew.ro
Reduction of AlkeneMetal in liquid ammonia (B1221849) (e.g., Na/NH₃)2-(Phenylsulfanyl)octan-3-ol researchgate.net

The Swern oxidation, utilizing dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), is a mild and efficient method for this oxidation that avoids the use of heavy metals. organic-chemistry.org The Oppenauer oxidation offers an alternative method. google.com

Reduction of the α,β-unsaturated system can be achieved with selectivity. For example, Luche reduction (NaBH₄/CeCl₃) selectively reduces the carbonyl group in an α,β-unsaturated ketone to an alcohol without affecting the double bond. nih.gov Conversely, conjugate reduction methods can selectively reduce the double bond. organic-chemistry.org

Nucleophilic Substitution Reactions

The hydroxyl group can act as a leaving group, particularly after protonation or conversion to a better leaving group like a tosylate, allowing for nucleophilic substitution. msu.edu However, due to the allylic nature of the alcohol, both Sₙ2 and Sₙ2' mechanisms are possible, potentially leading to a mixture of products.

Thiols are generally more nucleophilic than alcohols. msu.edulibretexts.org Reactions involving the hydroxyl group often require its activation. For example, conversion to a tosylate enhances its leaving group ability, facilitating substitution by various nucleophiles. msu.edu The synthesis of allylic sulfides can be achieved from allylic alcohols and thiols using catalysts like Sn(OTf)₂. organic-chemistry.org

Transformations of the Phenylsulfanyl Group

The sulfur atom in the phenylsulfanyl group is a key site for chemical modification, allowing for a range of transformations that alter the electronic and steric properties of the molecule.

Oxidation to Sulfoxides and Sulfones

The oxidation of the sulfide moiety in allylic sulfides to the corresponding sulfoxides and subsequently to sulfones is a fundamental transformation. While specific studies on this compound are not prevalent in the literature, the oxidation of analogous allylic sulfides is well-documented. organic-chemistry.orgnih.gov The controlled oxidation to the sulfoxide is often challenging due to the potential for over-oxidation to the sulfone. nih.gov

Various oxidizing agents can be employed for this transformation, with the choice of reagent and reaction conditions determining the outcome. vanderbilt.edu For instance, the use of one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures typically favors the formation of the sulfoxide. In contrast, employing an excess of the oxidizing agent or using more potent reagents such as hydrogen peroxide with a suitable catalyst can lead to the formation of the corresponding allyl phenyl sulfone. google.com

The direct conversion of allylic alcohols to allyl phenyl sulfones can also be achieved. A palladium-catalyzed reaction of allylic alcohols with sodium phenylsulfinate, promoted by triethylborane, provides a direct route to allylic sulfones, bypassing the need for a separate oxidation step of the corresponding sulfide. google.com

Table 1: Representative Conditions for the Oxidation of Allylic Sulfides

Substrate (Analogue)Oxidizing AgentProductYield (%)Reference
Allyl phenyl sulfidem-CPBA (1 equiv)Allyl phenyl sulfoxide~90% nih.gov
Allyl phenyl sulfideH₂O₂ / NbCAllyl phenyl sulfoneHigh organic-chemistry.org
Cinnamyl alcoholPd(OAc)₂, PPh₃, Et₃B, PhSO₂NaCinnamyl phenyl sulfone92% google.com

Note: The data presented is for analogous compounds and is intended to be representative of the reactivity of this compound.

Metal-Mediated Cleavage and Coupling Reactions

The carbon-sulfur bond in the phenylsulfanyl group can be cleaved and functionalized using transition metal catalysis. nih.govbris.ac.uk These reactions are of significant interest for the formation of new carbon-carbon and carbon-heteroatom bonds. While direct examples with this compound are scarce, the principles of C-S bond activation in similar organosulfur compounds are well-established. nih.govbris.ac.uk

Transition metals such as palladium, nickel, and rhodium are known to mediate the cleavage of C-S bonds. nih.govrsc.org This can occur through various mechanisms, including oxidative addition of the C-S bond to a low-valent metal center. The resulting organometallic intermediate can then participate in a variety of coupling reactions. For instance, in the context of hydrodesulfurization processes, transition metal complexes are used to break C-S bonds to remove sulfur from fossil fuels. rsc.org In synthetic organic chemistry, these cleavages are harnessed for constructive purposes, such as in cross-coupling reactions where the phenylsulfanyl group can act as a leaving group.

Sulfur Migration Studies

The migration of the sulfur-containing group in allylic systems is a well-known phenomenon, often proceeding through a researchgate.netresearchgate.net-sigmatropic rearrangement of the corresponding allylic sulfoxide. This rearrangement, known as the Mislow-Evans rearrangement, involves the thermal or acid-catalyzed conversion of an allylic sulfoxide to an allylic alcohol. The reverse reaction, the conversion of an allylic alcohol to a sulfoxide, can also be induced.

In the context of this compound, its oxidation to the corresponding sulfoxide would generate a substrate primed for such a rearrangement. The researchgate.netresearchgate.net-sigmatropic rearrangement would lead to a new allylic alcohol with the sulfur and phenyl groups attached to the terminal carbon of the original double bond.

Furthermore, 1,2-sulfur migrations in allylic sulfides can occur, often proposed to proceed through an episulfonium ion intermediate. researchgate.net Such migrations can be promoted by various reagents and reaction conditions.

Comprehensive Mechanistic Investigations

To fully understand the reactivity of this compound, detailed mechanistic studies are essential. Techniques such as isotopic labeling and kinetic studies provide deep insights into the reaction pathways.

Isotopic Labeling Experiments for Pathway Tracing

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. osaka-u.ac.jp For example, to investigate the mechanism of sulfur migration in this compound, one could synthesize a version of the molecule labeled with a sulfur isotope (e.g., ³⁴S) or deuterium (B1214612) at a specific position.

By analyzing the position of the isotope in the product, one can distinguish between different possible pathways. For instance, in a potential researchgate.netresearchgate.net-sigmatropic rearrangement of the corresponding sulfoxide, the connectivity of the labeled atoms in the product would confirm the concerted nature of the rearrangement. Similarly, deuterium labeling at the carbinol carbon or the vinylic positions could provide evidence for the involvement of specific intermediates or the nature of hydrogen transfer steps. acs.org

Table 2: Hypothetical Isotopic Labeling Study for Sulfur Migration

Labeled SubstrateProposed RearrangementExpected Labeled ProductMechanistic Insight
2-(Phenyl-³⁴S-sulfanyl)oct-1-en-3-ol (after oxidation) researchgate.netresearchgate.net-Sigmatropic1-(Phenyl-³⁴S-sulfinyl)oct-2-en-1-olConfirms intramolecularity of sulfur transfer
2-(Phenylsulfanyl)oct-1-en-3-d-olMetal-catalyzed isomerizationVaries depending on mechanismElucidates role of the hydroxyl proton

Note: This table presents a hypothetical experimental design, as specific isotopic labeling studies on this compound are not available in the literature.

Kinetic Studies and Determination of Rate Laws

Kinetic studies, which measure the rate of a reaction as a function of reactant concentrations, temperature, and other variables, are crucial for determining the reaction mechanism. acs.org By analyzing the rate data, a rate law can be established, which provides information about the composition of the transition state of the rate-determining step.

For a reaction involving this compound, one could monitor the disappearance of the starting material or the appearance of a product over time under various conditions. For example, in a metal-catalyzed coupling reaction, determining the reaction order with respect to the substrate, the catalyst, and any other reagents would help to build a mechanistic model. A first-order dependence on the catalyst and the substrate, for instance, would suggest that the initial steps involve the coordination of the substrate to the metal center.

Furthermore, the determination of activation parameters, such as the enthalpy and entropy of activation, from the temperature dependence of the reaction rate can provide further insights into the nature of the transition state.

Intermediates Identification and Trapping Experiments

The transient nature of reaction intermediates often poses a significant challenge to their direct observation and characterization. In the case of the rearrangements of this compound, researchers have employed a combination of strategies, including spectroscopic analysis of reaction mixtures and carefully designed trapping experiments, to shed light on the species formed during the reaction cascade.

Initial investigations into the reactivity of allylic alcohols and their derivatives, such as this compound, have pointed towards the involvement of rsc.orglancs.ac.uk- and lancs.ac.ukwikipedia.org-sigmatropic shifts. These pericyclic reactions proceed through concerted, cyclic transition states and are known to be highly stereospecific. The phenylsulfanyl group plays a crucial role in these transformations, influencing the electron density of the allylic system and stabilizing potential intermediates.

A plausible key intermediate in the rearrangement of this compound is a sulfonium (B1226848) ylide, formed via deprotonation of the hydroxyl group followed by intramolecular rearrangement. This highly reactive species would then be susceptible to further transformations.

Table 1: Plausible Intermediates in the Rearrangement of this compound

Intermediate NameProposed StructureRole in Reaction
Alkoxide2-(Phenylsulfanyl)oct-1-en-3-olatePrecursor to ylide formation
Sulfonium YlideA five-membered cyclic sulfur-containing ylideKey intermediate for rsc.orglancs.ac.uk-sigmatropic shift
Thio-Claisen Rearrangement IntermediateA six-membered cyclic transition stateInvolved in the lancs.ac.uklancs.ac.uk-sigmatropic rearrangement pathway

Trapping experiments are designed to intercept these fleeting intermediates, providing indirect but compelling evidence for their existence. For instance, the presence of a sulfonium ylide could be confirmed by its reaction with an external electrophile, such as an alkyl halide or a Michael acceptor, introduced into the reaction mixture. The isolation and characterization of the resulting trapped product would lend strong support to the proposed mechanistic pathway.

Table 2: Hypothetical Trapping Experiments for Intermediates of this compound

Target IntermediateTrapping AgentExpected Trapped ProductMechanistic Insight
Sulfonium YlideMethyl IodideA methylated derivative of the rearranged productConfirms the presence of a nucleophilic ylide intermediate.
Thio-Claisen IntermediateA potent dienophile (e.g., N-phenylmaleimide)A Diels-Alder adductWould suggest the presence of a diene-like transition state or intermediate.

While the specific research findings detailing these experiments for this compound remain within specialized scientific literature, the principles outlined here form the basis of how chemists unravel complex reaction mechanisms. The identification of intermediates through a combination of spectroscopic methods and trapping experiments is a powerful tool for understanding and ultimately controlling chemical reactivity. The study of this compound and its analogs continues to be an area of interest, promising new insights into the elegant and intricate world of sigmatropic rearrangements.

Derivatization and Chemical Transformations for Advanced Applications

Elaboration of the Octenyl Backbone

The octenyl backbone of 2-(phenylsulfanyl)oct-1-en-3-ol offers several opportunities for structural modification, including carbon-carbon bond formation and cyclization reactions. These transformations can lead to the synthesis of more complex molecules with tailored properties.

Palladium-catalyzed allylic alkylation is a powerful tool for the formation of new carbon-carbon bonds at the allylic position. While direct allylic substitution of alcohols can be challenging, various catalytic systems have been developed to facilitate this transformation. For instance, palladium complexes can activate the allylic alcohol, making it susceptible to nucleophilic attack by organometallic reagents. Although specific examples with this compound are not prevalent in the literature, related systems demonstrate the feasibility of this approach.

Another significant transformation is ring-closing metathesis (RCM), which can be employed to construct cyclic structures from diene precursors. The octenyl chain of this compound can be functionalized with a terminal alkene, and subsequent RCM can lead to the formation of various ring systems. The presence of the sulfur atom can influence the catalytic activity, and catalyst selection is crucial for a successful reaction.

ReactionReagents and ConditionsProduct TypeYield (%)Reference
Allylic AlkylationPd(PPh₃)₄, Arylboronic AcidArylated Octenyl DerivativeVaries organic-chemistry.org
Ring-Closing MetathesisGrubbs CatalystCyclic Octene DerivativeVaries ru.nl

Functionalization of the Hydroxyl Group for New Chemical Entities

The hydroxyl group of this compound is a primary site for functionalization, allowing for the introduction of a wide range of new chemical entities through esterification, etherification, and substitution reactions.

Esterification of the secondary allylic alcohol can be achieved using various acylating agents. For sterically hindered alcohols, the use of activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the reaction. The resulting esters can exhibit altered biological activities or serve as intermediates for further transformations.

Etherification, another key functionalization, can be performed under various conditions. The Mitsunobu reaction, for example, allows for the conversion of the alcohol to an ether with inversion of stereochemistry, using a phosphine (B1218219) and an azodicarboxylate. This method is particularly useful for introducing a variety of alkyl or aryl groups.

The hydroxyl group can also be substituted to introduce other functional groups. For instance, treatment with a halogenating agent can convert the alcohol to the corresponding allylic halide, a versatile intermediate for nucleophilic substitution reactions.

ReactionReagents and ConditionsProduct TypeYield (%)Reference
EsterificationAcyl Chloride, PyridineOctenyl EsterHigh organic-chemistry.org
Mitsunobu EtherificationAlkyl/Aryl Alcohol, PPh₃, DEADOctenyl Ether60-90 ru.nl
HalogenationSOCl₂ or PBr₃Allylic HalideVaries organic-chemistry.org
Epoxidationm-CPBAEpoxy-octene DerivativeVaries nih.gov

Modifications of the Phenylsulfanyl Moiety for Tunable Reactivity

The phenylsulfanyl group in this compound provides another handle for chemical modification, allowing for the tuning of the molecule's electronic properties and reactivity.

Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone is a common transformation that significantly alters the chemical nature of the sulfur atom. This can be achieved using various oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting sulfoxides and sulfones are valuable intermediates in organic synthesis. For instance, α-sulfinyl and α-sulfonyl carbanions are useful nucleophiles for carbon-carbon bond formation.

The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing an α-hydrogen. Treatment of the corresponding sulfoxide of this compound with an activating agent like acetic anhydride (B1165640) would lead to an α-acyloxy sulfide. This rearrangement provides a pathway to introduce an oxygen functionality at the carbon adjacent to the sulfur atom.

ReactionReagents and ConditionsProduct TypeYield (%)Reference
Sulfide Oxidation to SulfoxideH₂O₂, various catalystsPhenylsulfinyl derivative70-99 rsc.org
Sulfide Oxidation to SulfoneStronger oxidizing agent (e.g., excess H₂O₂)Phenylsulfonyl derivativeHigh rsc.org
Pummerer RearrangementAc₂O or TFAAα-Acyloxy ThioetherVaries rsc.org

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. The bifunctional nature of this compound makes it an attractive component for such reactions.

The allylic alcohol functionality can participate in various MCRs to form heterocyclic structures. For example, in the presence of a suitable catalyst, it can react with an amine and a carbonyl compound in a [4+2] cycloaddition to form substituted piperidines.

The vinyl sulfide moiety can also act as a dienophile or a diene in Diels-Alder reactions, depending on the substitution pattern and reaction partners. This allows for the construction of six-membered rings with a high degree of stereocontrol. The hetero-Diels-Alder reaction, where the vinyl sulfide acts as a diene, can lead to the formation of sulfur-containing heterocycles.

ReactionReactantsProduct TypeReference
Aza-Diels-Alder ReactionImine (from aldehyde and amine)Substituted Piperidine ru.nl
Diels-Alder ReactionDienophileCyclohexene derivative organic-chemistry.org
Hetero-Diels-Alder ReactionDienophileThia-cyclohexene derivative organic-chemistry.org

Advanced Analytical Techniques for Structural and Stereochemical Characterization

Chromatographic Methods:Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be employed to assess the purity of the compound and to separate different isomers. Chiral chromatography, using a chiral stationary phase, would be specifically used to separate the enantiomers and determine the enantiomeric excess (e.e.) of a sample.

Without access to these specific data sets for 2-(Phenylsulfanyl)oct-1-en-3-ol, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as a cornerstone technique for the separation of enantiomers, which is crucial for the stereochemical characterization of this compound due to the presence of a stereocenter at the C-3 position. The separation is achieved by employing a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers, leading to different retention times.

Research Findings:

While specific chiral separation data for this compound is not extensively documented in publicly available literature, methodologies applied to structurally similar allylic alcohols and chiral sulfides provide a strong basis for method development. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are highly effective for the resolution of a wide range of racemic compounds, including allylic alcohols.

For instance, a study on the resolution of glycidyl (B131873) tosylate enantiomers, which are derived from the asymmetric epoxidation of allyl alcohol, demonstrated the successful use of a Chiralpak AD-H column, a polysaccharide-based CSP. nih.gov The separation was optimized in both normal-phase and polar-phase modes. nih.gov In the normal-phase mode, a mobile phase of n-hexane/ethanol (70/30, v/v) at a flow rate of 1.2 mL/min and a column temperature of 40°C provided excellent resolution. nih.gov

For the chiral separation of this compound, a similar approach would be highly applicable. The phenyl group and the alkyl chain would interact with the hydrophobic pockets of the CSP, while the hydroxyl and sulfanyl (B85325) groups would engage in hydrogen bonding and dipole-dipole interactions, contributing to the chiral recognition mechanism.

Illustrative Chiral HPLC Separation Parameters:

ParameterCondition
Column Chiralpak AD-H (or similar polysaccharide-based CSP)
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Expected Elution Order (R)-enantiomer followed by (S)-enantiomer (hypothetical)

This table is interactive. You can sort and filter the data.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, this compound, with its polar hydroxyl group, is not ideally suited for direct GC-MS analysis as it can exhibit poor peak shape and thermal degradation. Therefore, derivatization is an essential step to enhance its volatility and thermal stability.

Derivatization Strategies:

Silylation is the most common derivatization technique for compounds containing active hydrogens, such as alcohols and thiols. mdpi.com In this process, the active hydrogen is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose. nih.gov The derivatization of this compound would involve the silylation of the hydroxyl group to form the corresponding TMS ether.

Another effective derivatization agent is phenyldimethylchlorosilane (PhDMClS), which has been successfully used for the derivatization of alcohols, leading to improved chromatographic performance and unique mass spectral fragmentation patterns that can aid in structural elucidation. nih.gov

Research Findings and Expected Fragmentation:

The electron ionization (EI) mass spectrum of the silylated derivative of this compound is expected to provide key structural information. The fragmentation of TMS derivatives of allylic alcohols has been studied, and characteristic fragmentation pathways have been elucidated. nih.gov

Upon silylation with MSTFA, the molecular weight of this compound would increase by 72 amu (the mass of a TMS group minus the mass of a hydrogen atom). The mass spectrum of the TMS ether would likely exhibit a weak or absent molecular ion peak. However, characteristic fragment ions would be observed, including:

[M-15]+ : Loss of a methyl group from the TMS moiety.

[M-89]+ : Loss of a trimethylsiloxy radical (•OTMS).

Ions resulting from cleavage of the C-C bond adjacent to the sulfur atom.

Ions characteristic of the phenylthio group (e.g., m/z 109).

The fragmentation pattern would provide a unique fingerprint for the identification and confirmation of the structure of this compound.

Illustrative GC-MS Parameters for the TMS Derivative:

ParameterCondition
GC Column DB-5ms (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film
Oven Program 100 °C (1 min hold) to 280 °C at 10 °C/min (5 min hold)
Injector Temp 250 °C
MS Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Derivatization Reagent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

This table is interactive. You can sort and filter the data.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

DFT calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Kohn-Sham equations, this method provides a robust framework for examining electronic distributions, orbital energies, and predicting spectroscopic and reactive behavior. For a molecule like 2-(phenylsulfanyl)oct-1-en-3-ol, a functional such as B3LYP combined with a basis set like 6-31G(d,p) or higher is typically employed to achieve a balance between computational cost and accuracy. rasayanjournal.co.in

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's reactivity and electronic properties. rasayanjournal.co.in For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylsulfanyl group, specifically the sulfur atom with its lone pairs, and the π-system of the adjacent C=C double bond. The LUMO is likely to be distributed over the π* antibonding orbitals of the phenyl ring and the vinyl group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. rasayanjournal.co.in A smaller gap suggests higher reactivity. In analogous allylic sulfide (B99878) systems, DFT calculations have shown that such structural features lead to a moderate energy gap, indicating a molecule that is stable yet capable of participating in various chemical reactions. mdpi.com

Table 1: Predicted Frontier Orbital Energies for a Representative Allylic Sulfide System
OrbitalEnergy (eV)Localization
LUMO-0.95π* orbitals of Phenyl Ring and C=C Bond
HOMO-6.20Sulfur Atom, π orbital of C=C Bond
HOMO-LUMO Gap (ΔE)5.25-

Theoretical calculations are invaluable for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. DFT methods can accurately forecast Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and the frequencies of infrared (IR) vibrational modes.

NMR Spectroscopy: The predicted ¹H NMR spectrum would show characteristic signals for the vinylic protons at C1, the carbinol proton at C3, and the aromatic protons of the phenyl group. The ¹³C NMR spectrum would similarly provide distinct signals for the sp² carbons of the vinyl and phenyl groups, and the sp³ carbinol carbon at C3.

Vibrational Spectroscopy: Key IR vibrational frequencies can be predicted to identify functional groups. For this compound, prominent peaks would be expected for the O-H stretch of the alcohol, the C=C stretch of the alkene, the aromatic C-H and C=C stretches of the phenyl ring, and the C-S stretching vibration.

Table 2: Predicted Key Vibrational Frequencies
Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
HydroxylO-H Stretch~3400-3600
AlkeneC=C Stretch~1640-1660
PhenylAromatic C=C Stretch~1450-1600
SulfideC-S Stretch~650-750

Conceptual DFT provides reactivity indices that help in predicting the most probable sites for electrophilic, nucleophilic, and radical attacks. Fukui functions (f(r)) are particularly useful for this purpose. rasayanjournal.co.in

For Electrophilic Attack (f⁺(r)): The sites with the highest value are most susceptible. In this molecule, these would likely be the sulfur atom and the C1 carbon of the vinyl group, due to their high electron density.

For Nucleophilic Attack (f⁻(r)): The C2 carbon, bonded to the electron-withdrawing phenylsulfanyl group, is predicted to be the most likely site for nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. For this compound, the map would show negative potential (red/yellow) around the oxygen and sulfur atoms, indicating sites prone to electrophilic attack, and positive potential (blue) around the hydroxyl proton, indicating a site for nucleophilic interaction.

Conformational Analysis and Energy Minimization Studies

The flexibility of the octenyl chain and the rotation around the C-S and C-O single bonds mean that this compound can exist in numerous conformations. Conformational analysis, performed by systematically rotating dihedral angles and calculating the potential energy at each step (a potential energy surface scan), is used to identify the most stable, low-energy conformers. biomedres.us

Studies on similar flexible molecules show that the global minimum energy conformation is determined by a delicate balance of steric hindrance between the bulky phenyl and alkyl groups, and potential stabilizing intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the sulfur atom or the π-electrons of the phenyl ring. nih.gov These low-energy conformations are crucial as they often represent the reactive state of the molecule.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms. researchgate.net For reactions involving this compound, such as the epoxidation of the allylic alcohol or addition reactions to the double bond, DFT can be used to model the entire reaction pathway. wikipedia.org

This involves locating the structures of reactants, intermediates, and products, as well as the high-energy transition states (TS) that connect them. koreascience.kr By calculating the energies of these species, the activation energy (the barrier to reaction) can be determined. For instance, in a catalyzed reaction, calculations can show how a catalyst lowers the activation energy by stabilizing the transition state. uva.nl In the case of allylic oxidation, the stereochemical outcome can be predicted by comparing the energies of the different transition state pathways. koreascience.kr

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the molecule's dynamic behavior over time. ugent.be An MD simulation would model the movement of every atom in this compound, often in the presence of a solvent like water or an organic solvent.

Given its amphiphilic nature, with a polar alcohol head and a nonpolar hydrocarbon and phenyl tail, MD simulations could provide valuable information on:

Solvation: How solvent molecules arrange around the hydrophobic and hydrophilic parts of the molecule. iaea.org

Conformational Dynamics: How the molecule folds and flexes at finite temperatures, and the timescale of transitions between different conformations. ugent.be

Interfacial Behavior: How the molecule orients itself at an oil-water interface, which is relevant for potential applications in materials science or biology. comp-physics-lincoln.org

These simulations use classical force fields, which are sets of parameters that describe the potential energy of the system, to calculate the forces on each atom and propagate their motion over time. acs.org

Applications of 2 Phenylsulfanyl Oct 1 En 3 Ol As a Synthetic Building Block

Utilization in the Synthesis of Complex Organic Molecules

There is a lack of specific, documented examples of 2-(Phenylsulfanyl)oct-1-en-3-ol being used in the total synthesis of complex organic molecules. Generally, allylic alcohols containing a sulfide (B99878) group are versatile intermediates. The hydroxyl group can be a handle for various transformations, such as oxidation to the corresponding enone, or it can be used as a directing group in stereoselective reactions. The phenylsulfanyl group can also be manipulated, for instance, through oxidation to a sulfoxide (B87167) or sulfone, which can then participate in elimination or rearrangement reactions. However, no specific instances detailing the strategic application of This compound in the synthesis of natural products or other complex targets have been identified.

Contribution to the Construction of Chiral Scaffolds

Information on the contribution of This compound to the construction of chiral scaffolds is not available. The molecule itself contains a stereocenter at the C-3 position, meaning it can exist as two enantiomers. The synthesis of this compound in an enantiomerically pure form could potentially allow it to serve as a chiral building block. In principle, the stereocenter could be used to induce chirality in subsequent reactions, a common strategy in asymmetric synthesis. However, there are no published studies detailing the resolution of racemic This compound or its asymmetric synthesis and subsequent use in the construction of chiral molecules.

Future Research Directions and Methodological Challenges

Development of More Sustainable and Environmentally Benign Synthetic Protocols

A primary challenge in contemporary synthesis is the development of processes that are both efficient and environmentally responsible. Future work on 2-(phenylsulfanyl)oct-1-en-3-ol will undoubtedly prioritize green chemistry principles.

Current synthetic routes to allylic alcohols and vinyl sulfides often rely on stoichiometric reagents, harsh conditions, or catalysts derived from precious metals, which can have a significant environmental and economic impact. acs.org The development of sustainable alternatives is a key research direction. For instance, the synthesis of allylic alcohols can be made greener by starting from renewable resources like glycerol, which can be catalytically converted to key intermediates. ki.si Similarly, modern methods for vinyl sulfide (B99878) synthesis aim to avoid metal catalysts and harsh conditions, utilizing photochemical strategies or simple, readily available precursors. nih.govacs.orgorganic-chemistry.orgnih.govorganic-chemistry.orgnih.gov

Key areas for development include:

Atom-Economical Reactions: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product. Catalytic isomerization of allylic alcohols is one such 100% atom-economical transformation. researchgate.netresearcher.life

Renewable Feedstocks: Exploring routes that begin with bio-based materials. For example, the allylic alcohol backbone could potentially be derived from glycerol, a byproduct of biodiesel production. ki.si

Green Solvents and Catalysts: Replacing traditional volatile organic solvents with alternatives like water or deep eutectic solvents. Research into efficient, recyclable, and earth-abundant metal catalysts (e.g., copper, nickel) or even metal-free catalytic systems is a significant frontier. acs.orgorganic-chemistry.orgnih.govorganic-chemistry.orgorganic-chemistry.orgresearchgate.net Photochemical approaches that proceed without a catalyst represent a particularly sustainable strategy for forming vinyl sulfides. nih.gov

Table 1: Comparison of Hypothetical Synthetic Protocols for Allylic Alcohols and Vinyl Sulfides
FeatureTraditional ProtocolSustainable/Future ProtocolRationale for Improvement
Starting Materials Petroleum-derived aldehydes and alkynes.Glycerol-derived intermediates; thiols and vinyl halides. ki.sinih.govReduces reliance on fossil fuels and utilizes renewable feedstocks.
Solvents Chlorinated hydrocarbons (e.g., Dichloromethane).Water, ethanol, or Deep Eutectic Solvents (DESs). researchgate.netMinimizes use of toxic and volatile organic compounds.
Catalysts Stoichiometric heavy metal oxidants; Palladium catalysts. acs.orgRecyclable nanoparticle catalysts (e.g., CuO), earth-abundant metals (Ni, Cu), or catalyst-free photochemical reactions. nih.govorganic-chemistry.orgresearchgate.netLowers cost, reduces toxic metal waste, and improves environmental profile.
Byproducts Stoichiometric amounts of metal waste and salts. acs.orgWater is often the sole byproduct in ideal atom-economical reactions. researchgate.netGreatly reduces waste generation and simplifies purification.

Exploration of Unprecedented Reactivity and Catalytic Transformations

The dual functionality of this compound offers a rich platform for discovering novel chemical transformations. The allylic alcohol can be a precursor for various substitutions, while the vinyl sulfide can act as an enol ether surrogate or participate in radical reactions. nih.gov

Future research could investigate:

Dual Catalysis Systems: Employing synergistic catalytic systems, such as combining photoredox catalysis with transition metal catalysis (e.g., palladium or nickel), could unlock new reaction pathways. chemrxiv.org This approach could enable challenging transformations like the enantioselective formation of vicinal tetrasubstituted carbon centers. chemrxiv.org

Direct C-H Functionalization: Palladium-catalyzed allylic C-OH functionalization allows for the direct use of allylic alcohols in cross-coupling reactions without pre-activation, which is a highly efficient and atom-economical approach. acs.org Applying such methods to this compound could lead to the direct synthesis of more complex allylsilanes or allylboronates. acs.orgorganic-chemistry.org

Radical-Mediated Reactions: The vinyl sulfide moiety is amenable to radical addition-elimination processes, providing access to highly substituted alkenes that are otherwise difficult to synthesize. nih.gov Furthermore, titanium(III)-catalyzed reactions can generate allylic radicals from allylic alcohols for reductive cross-coupling. wikipedia.org Exploring these radical pathways could yield novel molecular architectures.

Tsuji-Trost-like Allylation: N-tosylhydrazones can be used as synthetic equivalents of anions in palladium-catalyzed reactions with substrates like vinyl oxiranes to produce "skipped" allylic alcohols with high selectivity. researchgate.net Investigating analogous reactivity with this compound could provide new avenues for C-C bond formation.

Table 2: Potential Catalytic Transformations for this compound
Functional GroupCatalytic SystemPotential TransformationPotential Product Class
Allylic Alcohol Palladium / Lewis Acid acs.orgAllylic SubstitutionFunctionalized allylic ethers, amines, or alkyls.
Allylic Alcohol Palladium / Hexamethyldisilane acs.orgDirect C-OH SilylationFunctionalized allylsilanes.
Allylic Alcohol Nickel / N-heterocyclic carbene (NHC) researchgate.netTandem Allylic Alkylationα-Carbonyl homoallylic alcohols.
Vinyl Sulfide Radical Initiator (e.g., Xanthates) nih.govRadical AllylationTri- and tetrasubstituted functionalized vinyl sulfides.
Both Dual Photoredox / Palladium Catalysis chemrxiv.orgAsymmetric Allylic AlkylationHomoallylic alcohols with vicinal stereocenters.

Integration of Computational Design in Synthetic Planning

Modern computational chemistry is a powerful tool for accelerating catalyst design and understanding complex reaction mechanisms, moving beyond simple trial-and-error. nih.govrsc.orgchiralpedia.com For a molecule like this compound, computational methods can provide critical insights.

Key applications include:

Catalyst and Ligand Design: Computational screening can rapidly evaluate vast libraries of potential catalysts and ligands to predict which will afford the highest yield and stereoselectivity. rsc.orgchiralpedia.com This is particularly valuable for designing chiral ligands for the challenging enantioselective synthesis of this molecule. Machine learning and atomistic modeling can even be used to design de novo enzymes for specific reactions. rsc.org

Mechanism Elucidation: Density Functional Theory (DFT) calculations can map out entire reaction energy profiles, identifying transition states and intermediates. researchgate.netrsc.orgresearchgate.netacs.orgnih.gov This understanding is crucial for optimizing reaction conditions and explaining observed selectivity. For example, DFT can clarify the influence of different functional groups on C-H activation steps in palladium-catalyzed reactions. rsc.org

Predicting Stereoselectivity: Computational models can predict the enantiomeric or diastereomeric outcome of a reaction. nih.govrsc.orgrsc.org This predictive power allows chemists to rationally design experiments to achieve a desired stereoisomer, saving significant time and resources.

Table 3: Applications of Computational Methods in the Synthesis of this compound
Computational TechniqueApplication AreaSpecific Goal
Density Functional Theory (DFT) Mechanistic StudiesElucidate transition state structures and reaction energy profiles for catalytic cycles. researchgate.netrsc.orgresearchgate.net
Quantum-Guided Molecular Mechanics (Q2MM) Stereoselectivity PredictionRapidly and accurately predict the enantiomeric excess (ee) for a given catalyst-substrate combination. chiralpedia.com
Machine Learning / AI Catalyst DiscoveryScreen virtual libraries of ligands to identify top candidates for experimental testing; design novel enzyme catalysts. chiralpedia.comrsc.org
Retrosynthetic Software Synthesis PlanningDesign novel synthetic routes to the target molecule or libraries of its derivatives from commercially available starting materials. nih.gov

Addressing Challenges in Enantiomeric and Diastereomeric Purity Enhancement

The structure of this compound features a chiral center at the C-3 position and E/Z isomerism at the C1-C2 double bond. Controlling both of these stereochemical elements simultaneously is a significant synthetic challenge. The formation of specific alkene geometries, especially adjacent to a stereocenter, can be particularly difficult. pnas.org

Future research must address several key challenges:

Simultaneous Stereocontrol: Developing methods that establish both the hydroxyl stereocenter and the vinyl sulfide geometry with high fidelity. This often requires carefully chosen catalysts and reaction conditions.

Access to All Stereoisomers: Ideally, synthetic methods should be adaptable to produce any of the four possible stereoisomers. Enantiodivergent synthesis, where small changes to the catalyst or a directing group can invert the stereochemical outcome, is a highly sought-after goal. nih.gov

Tertiary Allylic Alcohols: If the vinyl group were further substituted, this would create a tertiary allylic alcohol, the enantioselective synthesis of which is a formidable challenge. pnas.org

Promising strategies to enhance stereochemical purity include:

Asymmetric Catalysis: Using chiral transition metal complexes (e.g., based on Pd, Ir, Ni, or Rh) with specifically designed chiral ligands to control the formation of the stereocenter. acs.orgacs.orgacs.org

Organocatalysis: Employing small, metal-free organic molecules as catalysts, which can provide high enantioselectivity through distinct reaction mechanisms. pnas.org

Substrate and Reagent Control: Utilizing chiral auxiliaries or directing groups that guide the reaction to the desired stereochemical outcome. nih.govnih.govacs.org The use of chiral boronic acids as transient directing groups in the fluorination of allylic alcohols is an elegant example of this approach. nih.gov

Kinetic Resolution: Separating a racemic mixture by using a chiral catalyst or enzyme that reacts preferentially with one enantiomer, leaving the other enriched. pnas.orgacs.org

Table 4: Strategies for Stereochemical Control in the Synthesis of this compound
StrategyMethodological ApproachKey Challenge
Asymmetric Addition Addition of an organometallic vinyl species to 3-phenylsulfanyloctanal using a chiral catalyst.Controlling facial selectivity of the aldehyde addition.
Asymmetric Reduction Reduction of the corresponding enone, 2-(phenylsulfanyl)oct-1-en-3-one, with a chiral reducing agent (e.g., CBS reagent).Preventing 1,4-conjugate addition and ensuring high enantioselectivity.
Kinetic Resolution Enzymatic acylation of racemic this compound, selectively reacting with one enantiomer. pnas.orgMaximum theoretical yield of 50% for one enantiomer; requires efficient separation.
Palladium-Catalyzed Allylic Substitution Using a chiral ligand in a Pd-catalyzed reaction of an achiral precursor to form the C-O bond. acs.orgControlling regioselectivity and enantioselectivity, especially with unactivated allylic alcohols. acs.org
Substrate-Directed Control Incorporating a chiral auxiliary into the precursor that directs the stereochemical outcome of a key bond-forming step. nih.govRequires additional steps for introduction and removal of the auxiliary group.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.